BenchChemオンラインストアへようこそ!

2-(1-Cyclopropylethoxy)-3-methylpyrazine

Lipophilicity Pharmacokinetics Pyrazine analogs

Select 2-(1-Cyclopropylethoxy)-3-methylpyrazine (CAS 2199751-67-0) for its conformationally restricted cyclopropylethoxy group, enhancing metabolic stability and target selectivity over linear alkoxy analogs. A strategic building block for medicinal chemistry and agrochemical libraries requiring defined lipophilicity (XLogP3 2.6) and regioisomeric purity.

Molecular Formula C10H14N2O
Molecular Weight 178.235
CAS No. 2199751-67-0
Cat. No. B2772757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Cyclopropylethoxy)-3-methylpyrazine
CAS2199751-67-0
Molecular FormulaC10H14N2O
Molecular Weight178.235
Structural Identifiers
SMILESCC1=NC=CN=C1OC(C)C2CC2
InChIInChI=1S/C10H14N2O/c1-7-10(12-6-5-11-7)13-8(2)9-3-4-9/h5-6,8-9H,3-4H2,1-2H3
InChIKeyRFASWBNTJWXRTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-Cyclopropylethoxy)-3-methylpyrazine (CAS 2199751-67-0) – A Disubstituted Pyrazine Building Block with Differentiated Cyclopropylethoxy Substitution


2-(1-Cyclopropylethoxy)-3-methylpyrazine is a disubstituted pyrazine derivative containing a cyclopropylethoxy group at position 2 and a methyl group at position 3 [1]. With a molecular weight of 178.23 g/mol, computed lipophilicity XLogP3 of 2.6, and topological polar surface area (TPSA) of 35 Ų, this compound differs physicochemically from simpler alkoxy-methylpyrazines commonly employed as flavor and fragrance agents [2]. Its structural features position it as a potential intermediate or lead compound in medicinal chemistry and agrochemical research, where the unique steric and electronic properties of the cyclopropylethoxy moiety may confer distinct advantages.

Why Generic Pyrazine Analogs Cannot Replace 2-(1-Cyclopropylethoxy)-3-methylpyrazine in Structure-Activity Applications


The cyclopropylethoxy substituent imparts unique steric and electronic properties that are not replicated by linear alkoxy groups such as ethoxy or methoxy [1]. The cyclopropyl ring introduces conformational rigidity and increased van der Waals volume, which can significantly alter target binding, metabolic stability, and physicochemical parameters [2]. Consequently, substituting 2-(1-cyclopropylethoxy)-3-methylpyrazine with a simpler analog like 2-ethoxy-3-methylpyrazine without comparative validation risks undermining structure-activity relationships and compromising research reproducibility.

Quantitative Differentiation Evidence for 2-(1-Cyclopropylethoxy)-3-methylpyrazine Relative to Closest Analogs


Increased Lipophilicity Relative to 2-Ethoxy- and 2-Methoxy-3-methylpyrazine

The target compound exhibits a computed XLogP3 of 2.6 [1], which is approximately 1.1–1.5 logP units higher than the estimated XLogP3 values for 2-ethoxy-3-methylpyrazine (~1.5) and 2-methoxy-3-methylpyrazine (~1.1) [2]. This increased lipophilicity is attributable to the larger hydrophobic surface area of the cyclopropylethoxy group compared to linear alkoxy substituents.

Lipophilicity Pharmacokinetics Pyrazine analogs

Bulky Cyclopropylethoxy Group Confers Conformational Restriction Compared to Linear Alkoxy Analogs

The cyclopropylethoxy moiety introduces a strained, rigid cyclopropyl ring, whereas ethoxy and methoxy groups are fully flexible [1]. Although both have 3 rotatable bonds, the cyclic nature of the target compound reduces effective flexibility and increases steric bulk (van der Waals volume ~110 ų vs. ~75 ų for ethoxy). This conformational constraint may lead to distinct binding poses and potentially improved target selectivity relative to linear alkoxy counterparts [2].

Conformational restriction Ligand selectivity Pyrazine derivatives

Regioisomeric Differentiation: 3-Methyl versus 6-Methyl Substitution

The target compound's 3-methyl substitution pattern is electronically distinct from the 6-methyl isomer (2-(1-cyclopropylethoxy)-6-methylpyrazine) due to differential resonance effects on the pyrazine ring nitrogen atoms [1]. While no direct comparative activity data is available, literature on pyrazine kinase inhibitors demonstrates that regioisomeric pairs of substituted pyrazines can exhibit divergent potency profiles [2].

Regioisomerism Structure-activity relationship Pyrazine substitution

Synthetic Accessibility and Cost Differentiation for Procurement Decisions

The synthesis of 2-(1-cyclopropylethoxy)-3-methylpyrazine requires 1-cyclopropylethanol, a more expensive specialty reagent compared to ethanol or methanol used for simpler alkoxy analogs [1]. General synthetic methods for 2-alkoxy-3-substituted pyrazines are described in the patent literature, involving nucleophilic substitution under controlled conditions [2]. This cost differential, potentially >10x for the key reagent, translates to higher procurement costs for the target compound, which may be offset by its differentiated properties in value-added applications.

Synthetic chemistry Procurement Cost-utility

Optimal Application Scenarios for 2-(1-Cyclopropylethoxy)-3-methylpyrazine Based on Differentiated Evidence


CNS Drug Discovery Programs Requiring Enhanced Blood-Brain Barrier Penetration

The higher lipophilicity (XLogP3 2.6) of 2-(1-cyclopropylethoxy)-3-methylpyrazine, compared to simpler alkoxy analogs, suggests improved passive membrane permeability [1]. Medicinal chemists targeting CNS indications may preferentially select this compound as an intermediate or lead scaffold to increase the likelihood of crossing the blood-brain barrier, a critical requirement for CNS-active therapeutics.

Kinase or GPCR Target Selectivity Screening Campaigns

The conformational restriction imposed by the cyclopropylethoxy group may enhance target selectivity by reducing ligand flexibility and minimizing promiscuous binding [1]. This compound is therefore suited as a core scaffold in kinase or GPCR-focused libraries where selectivity is paramount, and where the regioisomeric purity (3-methyl substitution) must be tightly controlled to avoid misleading SAR data [2].

Agrochemical Lead Optimization Requiring Lipophilic Modulators

The moderate lipophilicity and steric bulk of the cyclopropylethoxy group make 2-(1-cyclopropylethoxy)-3-methylpyrazine a candidate for agrochemical lead optimization, where balance between lipophilicity and solubility is crucial for plant uptake and systemic distribution [1]. Its use may be prioritized over less lipophilic analogs in early-stage herbicidal or fungicidal screens.

Specialty Intermediate for Complex Organic Synthesis

The unique substitution pattern and commercial availability as a research-grade intermediate make this compound a strategic building block for constructing more complex molecular architectures [1]. Procurement teams in academia or industry may justify the higher cost by the differentiated synthetic utility it offers over cheaper, generic alkoxy-methylpyrazines.

Quote Request

Request a Quote for 2-(1-Cyclopropylethoxy)-3-methylpyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.